5-Methyl-2-heptanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

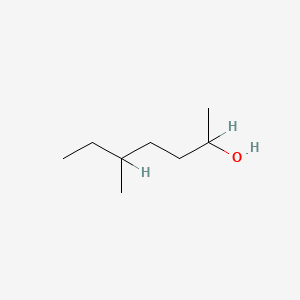

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-4-7(2)5-6-8(3)9/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMBAYNKBWGEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30866434 | |

| Record name | 5-Methylheptan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54630-50-1 | |

| Record name | 2-Heptanol, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054630501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylheptan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Heptanol, 5-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-heptanol

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methyl-2-heptanol for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound (CAS RN: 54630-50-1).

| Property | Value | Unit | Reference |

| Molecular Formula | C8H18O | - | [1][2][3][4][5][6] |

| Molecular Weight | 130.23 | g/mol | [1][2][3][4][5][7] |

| Boiling Point | 172 | °C | [5][8] |

| 169 - 171 | °C | [7] | |

| 445.05 | K | [9] | |

| Melting Point | -120 | °C | [5][8] |

| Density | 0.83 | g/cm³ | [1][5][8] |

| Refractive Index | 1.4250 to 1.4280 | - | [5][8] |

| Flash Point | 38 | °C | [5][8] |

| 148 | °F | [7] | |

| Vapor Pressure | 0.449 | mmHg @ 25°C | [7] |

| pKa | 15.27 ± 0.20 | - | [5][8] |

| logP (o/w) | 2.565 (est) | - | [5] |

| Appearance | Colorless clear liquid | - | [1][7] |

Molecular Structure and Physicochemical Relationships

The following diagram illustrates the molecular structure of this compound and its influence on its key physicochemical properties.

Caption: Molecular structure of this compound and its relation to key properties.

Experimental Protocols

Determination of Solubility

This test assesses the solubility of the alcohol in water, which gives an indication of the polarity of the molecule.

-

Materials : Test tubes, graduated cylinder, deionized water, this compound.

-

Procedure :

-

Add a measured amount, for instance, 1 mL, of this compound to a test tube.

-

Add 3 mL of deionized water to the test tube.

-

Gently shake the test tube to mix the contents.

-

Observe the mixture. A clear solution with no separate layers indicates solubility. A cloudy mixture or the presence of distinct layers indicates insolubility or partial solubility.[10] Given its long alkyl chain, this compound is expected to have low solubility in water.

-

Classification of Alcohol Type (Secondary Alcohol)

As a secondary alcohol, this compound will exhibit characteristic reactions that distinguish it from primary and tertiary alcohols.

This test is used to differentiate primary and secondary alcohols from tertiary alcohols.

-

Materials : Test tubes, acetone, this compound, Jones reagent (chromic acid in sulfuric acid).

-

Procedure :

-

In a small test tube, place approximately 1 mL of acetone.

-

Add 1-2 drops of this compound.

-

Add 1-2 drops of the Jones reagent and agitate the mixture.

-

A positive test for a primary or secondary alcohol is a color change from the orange of Cr⁶⁺ to a blue-to-green color of Cr³⁺ within a few seconds.[11][12] Tertiary alcohols do not react under these conditions.

-

This test distinguishes between primary, secondary, and tertiary alcohols based on the rate of reaction with the Lucas reagent (concentrated HCl and ZnCl₂).

-

Materials : Test tubes, this compound, Lucas reagent.

-

Procedure :

-

Place about 2 mL of the Lucas reagent in a test tube.

-

Add 4-5 drops of this compound and shake vigorously.

-

Allow the mixture to stand and observe.

-

Tertiary alcohols react almost immediately to form an insoluble alkyl chloride, seen as cloudiness or a separate layer. Secondary alcohols react more slowly, typically within 5-10 minutes, especially with gentle warming.[13] Primary alcohols show no reaction at room temperature. This compound is expected to show a positive test after a few minutes.

-

References

- 1. labproinc.com [labproinc.com]

- 2. 2-Heptanol, 5-methyl- [webbook.nist.gov]

- 3. 2-Heptanol, 5-methyl- (CAS 54630-50-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. PubChemLite - this compound (C8H18O) [pubchemlite.lcsb.uni.lu]

- 5. This compound | 54630-50-1 [chemicalbook.com]

- 6. 2-Heptanol, 5-methyl- [webbook.nist.gov]

- 7. This compound, 54630-50-1 [thegoodscentscompany.com]

- 8. This compound | 54630-50-1 [chemicalbook.com]

- 9. 2-Heptanol, 5-methyl- [webbook.nist.gov]

- 10. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 11. scribd.com [scribd.com]

- 12. tsfx.edu.au [tsfx.edu.au]

- 13. employees.oneonta.edu [employees.oneonta.edu]

5-Methyl-2-heptanol (CAS: 54630-50-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-heptanol is a secondary alcohol with the chemical formula C8H18O.[1][2] As a branched-chain alcohol, its physical and chemical properties are influenced by the presence of a methyl group on the fifth carbon of the heptane (B126788) backbone. This document provides a comprehensive overview of the available technical information for this compound, including its chemical properties, synthesis, and spectroscopic data. Currently, there is a notable lack of published research on the specific biological activities, pharmacological effects, and involvement in signaling pathways of this compound, which presents a potential area for future investigation.

Chemical and Physical Properties

This compound is a colorless, clear liquid.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 54630-50-1 | [1][2] |

| Molecular Formula | C8H18O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| Appearance | Colorless clear liquid | [3][4] |

| Boiling Point | 172 °C | [2] |

| Density | 0.83 g/cm³ | [4] |

| Flash Point | 38 °C | [2] |

| Refractive Index | 1.4250 to 1.4280 | [2] |

| logP (estimated) | 2.565 | [2] |

Synthesis

Experimental Protocol: Reduction of 5-Methyl-2-heptanone (B97569)

This protocol is a general procedure for the reduction of a ketone to a secondary alcohol and can be adapted for the synthesis of this compound.

Materials:

-

5-Methyl-2-heptanone

-

Sodium borohydride (B1222165) (NaBH4) or Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Distilled water

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methyl-2-heptanone in an appropriate anhydrous solvent (e.g., diethyl ether or THF).

-

Reductant Addition: Cool the solution in an ice bath. Slowly add a solution or slurry of the reducing agent (e.g., NaBH4 in ethanol (B145695) or LiAlH4 in ether) to the stirred ketone solution. The addition should be controlled to maintain a low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by thin-layer chromatography).

-

Quenching: Carefully and slowly add water to quench the excess reducing agent. If using LiAlH4, this step must be performed with extreme caution due to the vigorous reaction with water. Subsequently, add dilute hydrochloric acid to dissolve the resulting salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent like MgSO4 or Na2SO4.

-

Solvent Removal and Purification: Filter to remove the drying agent and remove the solvent using a rotary evaporator. The crude this compound can then be purified by distillation.

Below is a conceptual workflow for this synthesis.

Spectroscopic Data

Mass Spectrometry (MS)

The mass spectrum of this compound is available from the NIST WebBook.[5] The fragmentation pattern is characteristic of a secondary alcohol.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is also available from the NIST WebBook and will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol functional group.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Activity and Signaling Pathways

Extensive searches of the scientific literature did not yield any specific studies on the biological activity, pharmacological effects, or involvement in signaling pathways of this compound. Research on its structural isomer, 5-methyl-1-heptanol, has indicated some antimicrobial properties, but these findings cannot be directly extrapolated to this compound due to differences in the position of the hydroxyl group, which can significantly impact biological interactions.[7]

The lack of data in this area represents a significant knowledge gap and an opportunity for future research. Investigating the potential cytotoxic, antimicrobial, enzyme inhibitory, or receptor binding activities of this compound could uncover novel therapeutic applications.

The following diagram illustrates a generic experimental workflow for screening the biological activity of a novel compound like this compound.

Conclusion

This compound is a structurally defined secondary alcohol with established physical and chemical properties. While its synthesis can be readily achieved through standard organic chemistry methods, there is a significant dearth of information regarding its biological effects. For researchers and professionals in drug development, this compound represents an unexplored area with the potential for novel discoveries. Future studies are warranted to elucidate any pharmacological activity and to explore its potential as a lead compound or a tool for chemical biology research.

References

- 1. This compound | C8H18O | CID 41143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 54630-50-1 [chemicalbook.com]

- 3. This compound | 54630-50-1 | TCI EUROPE N.V. [tcichemicals.com]

- 4. labproinc.com [labproinc.com]

- 5. 2-Heptanol, 5-methyl- [webbook.nist.gov]

- 6. 6-METHYL-2-HEPTANOL(4730-22-7) 1H NMR spectrum [chemicalbook.com]

- 7. 5-Methyl-1-heptanol | 7212-53-5 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Stereoisomers of 5-Methyl-2-heptanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 5-Methyl-2-heptanol, a chiral alcohol with potential applications in various fields of chemical synthesis and development. Due to its two stereocenters, this compound exists as four distinct stereoisomers. Understanding the unique properties and synthesis of each is critical for their application in stereospecific synthesis and biological studies.

Introduction to the Stereochemistry of this compound

This compound possesses two chiral centers at carbons 2 and 5. This results in the existence of four possible stereoisomers, which are two pairs of enantiomers. The four stereoisomers are:

-

(2R, 5R)-5-Methyl-2-heptanol

-

(2S, 5S)-5-Methyl-2-heptanol

-

(2R, 5S)-5-Methyl-2-heptanol

-

(2S, 5R)-5-Methyl-2-heptanol

The relationship between these stereoisomers can be visualized as follows:

Physicochemical Properties

While experimental data for each individual stereoisomer is scarce in publicly available literature, the properties of the racemic mixture are documented. It is a colorless liquid with a specific gravity of approximately 0.83.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O | [2] |

| Molecular Weight | 130.23 g/mol | [3][4] |

| Boiling Point | 169 °C | ChemBK |

| Density | 0.82 g/cm³ | ChemBK |

| CAS Number (racemic) | 54630-50-1 | [2] |

Note: The boiling point and density are for the isomeric mixture and individual stereoisomers are expected to have very similar values.

Synthesis of this compound

The synthesis of this compound can be approached in two primary ways: synthesis of the racemic mixture followed by resolution, or stereoselective synthesis to yield a specific stereoisomer.

Synthesis of Racemic this compound

A common and effective method for the synthesis of the racemic mixture of this compound is through a Grignard reaction, followed by reduction. The precursor, 5-methyl-3-heptanone, can be reduced to a mixture of 5-methyl-3-heptanol (B97940) and this compound.[5]

Experimental Protocol: Reduction of 5-Methyl-3-heptanone

This protocol is adapted from general procedures for ketone reduction.

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methyl-3-heptanone in a suitable anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).

-

Reduction: Cool the solution in an ice bath. Slowly add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), portion-wise with stirring. Caution: LiAlH₄ is a highly reactive reagent and should be handled with extreme care.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cautiously quench the reaction by the slow addition of water, followed by an acidic workup (e.g., with dilute HCl or NH₄Cl solution).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield racemic this compound.

Separation of Stereoisomers (Resolution)

The separation of the enantiomeric pairs of this compound is a critical step in obtaining the pure stereoisomers. This can be achieved through several methods, with enzymatic kinetic resolution and preparative chiral chromatography being the most common.

Enzymatic Kinetic Resolution

Lipases are frequently used enzymes for the kinetic resolution of racemic alcohols.[3][4][6] The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other, allowing for the separation of the acylated product from the unreacted alcohol.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a general procedure and may require optimization for this compound.

-

Materials:

-

Racemic this compound

-

Immobilized lipase (B570770) (e.g., Novozym 435 - Candida antarctica lipase B)

-

Acyl donor (e.g., vinyl acetate (B1210297) or acetic anhydride)

-

Anhydrous organic solvent (e.g., hexane (B92381) or toluene)

-

-

Procedure:

-

Dissolve racemic this compound in the anhydrous organic solvent in a flask.

-

Add the immobilized lipase and the acyl donor.

-

Stir the mixture at a controlled temperature (typically room temperature to 40°C).

-

Monitor the reaction progress using chiral GC or HPLC until approximately 50% conversion is reached.

-

Filter off the immobilized enzyme.

-

The resulting mixture contains one enantiomer as the ester and the other as the unreacted alcohol. These can be separated by column chromatography.

-

The ester can then be hydrolyzed to obtain the other enantiomer of the alcohol.

-

Preparative Chiral Chromatography

Preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the direct separation of enantiomers.[7][8]

Experimental Protocol: Preparative Chiral HPLC

The following is a general guideline for developing a preparative chiral HPLC method.

-

Column Selection: Screen various chiral stationary phases (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®) to find a suitable column that provides baseline separation of the enantiomers.

-

Mobile Phase Optimization: Optimize the mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol (B130326) or ethanol) to achieve good resolution and reasonable retention times.

-

Scale-up: Once an analytical method is developed, it can be scaled up to a preparative scale by using a larger diameter column and increasing the flow rate and injection volume.

-

Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.

-

Solvent Removal: Remove the solvent from the collected fractions to obtain the purified enantiomers.

Analysis and Characterization

The individual stereoisomers are characterized by their unique optical rotation and can be analyzed using chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Optical Rotation

Chiral Gas Chromatography (GC)

Chiral GC is an excellent technique for determining the enantiomeric excess (ee) of a sample.[9] Derivatization of the alcohol to a less polar ester can sometimes improve separation.[10]

Analytical Method: Chiral GC

-

Column: A capillary column with a chiral stationary phase (e.g., a cyclodextrin-based column like β-DEX™ or γ-DEX™).

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program: An optimized temperature gradient is used to separate the stereoisomers.

-

Detector: Flame Ionization Detector (FID).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectra of enantiomers are identical, NMR can be used to distinguish between diastereomers. Furthermore, in the presence of a chiral solvating agent or a chiral derivatizing agent, the NMR spectra of enantiomers can be resolved, allowing for the determination of enantiomeric excess.

Conclusion

The four stereoisomers of this compound represent valuable chiral building blocks. Their synthesis and separation, while challenging, can be achieved through established methods such as Grignard synthesis followed by enzymatic resolution or preparative chiral chromatography. The successful isolation and characterization of each stereoisomer are paramount for their application in stereospecific chemical synthesis and for investigating their unique biological activities. Further research to determine the specific properties and applications of each individual stereoisomer is warranted.

References

- 1. 2-Heptanol, 5-methyl- [webbook.nist.gov]

- 2. 2-Heptanol, 5-methyl- [webbook.nist.gov]

- 3. re.public.polimi.it [re.public.polimi.it]

- 4. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ymcamerica.com [ymcamerica.com]

- 8. mdpi.com [mdpi.com]

- 9. gcms.cz [gcms.cz]

- 10. pure.rug.nl [pure.rug.nl]

(2R,5S)-5-Methyl-2-heptanol structure and properties

Affiliation: Google Research

Abstract

(2R,5S)-5-Methyl-2-heptanol is a specific stereoisomer of the C8 aliphatic alcohol, 5-methyl-2-heptanol. While the general chemical properties of this compound are documented, specific experimental data for the (2R,5S) stereoisomer, including detailed physical properties, spectroscopic analyses, and biological functions, are not extensively available in current public literature. This technical guide synthesizes the known information for the broader class of this compound, provides comparative data from related stereoisomers, and outlines theoretical and generalized experimental approaches relevant to its study. This document is intended for researchers, scientists, and drug development professionals interested in the potential properties and synthesis of this specific chiral molecule.

Introduction

Aliphatic alcohols and their stereoisomers are of significant interest in various fields, including chemical synthesis, materials science, and the study of semiochemicals. The specific stereochemistry of a molecule can dramatically influence its physical properties and biological activity. This guide focuses on the specific diastereomer (2R,5S)-5-Methyl-2-heptanol. Due to a notable lack of specific experimental data for this isomer, this document will cover the foundational chemistry of this compound, present available data for its other stereoisomers, and propose general methodologies for its synthesis and characterization.

Molecular Structure and Identification

The structure of (2R,5S)-5-Methyl-2-heptanol features two chiral centers at the C2 and C5 positions. The "2R" designation indicates that the hydroxyl group at the second carbon has an R configuration, while the "5S" designation indicates that the methyl group at the fifth carbon has an S configuration.

Table 1: Compound Identification

| Identifier | Value | Citation |

| IUPAC Name | (2R,5S)-5-Methyl-2-heptanol | |

| Molecular Formula | C₈H₁₈O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1] |

| CAS Number | 54630-50-1 (for mixture of isomers) | [1] |

| InChI Key | FYMBAYNKBWGEIK-UHFFFAOYSA-N (for mixture) | [1] |

Physicochemical Properties

Table 2: Physical and Chemical Properties of this compound (Isomeric Mixture & Computed)

| Property | Value | Source/Notes |

| Physical State | Liquid | General observation for similar alcohols |

| Boiling Point | Not Available | Data for specific isomer unavailable |

| Melting Point | Not Available | Data for specific isomer unavailable |

| Density | Not Available | Data for specific isomer unavailable |

| Solubility | Sparingly soluble in water | Inferred from structure |

| XLogP3-AA | 2.6 | Computed for (2S,5R) and (2R) isomers[1] |

| Hydrogen Bond Donor Count | 1 | Computed for (2S,5R) and (2R) isomers[1] |

| Hydrogen Bond Acceptor Count | 1 | Computed for (2S,5R) and (2R) isomers[1] |

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of a specific stereoisomer. While data for the unresolved mixture of this compound is available, dedicated spectra for the (2R,5S) isomer are not present in public databases.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be required to confirm the connectivity of the molecule. Advanced NMR techniques, such as NOESY, could help in determining the relative stereochemistry. Specific peak assignments for the (2R,5S) isomer are not available.

-

Infrared (IR) Spectroscopy: The IR spectrum for this compound shows a characteristic broad peak for the O-H stretch of the alcohol group (typically around 3300-3500 cm⁻¹) and peaks for C-H stretching (around 2850-3000 cm⁻¹).[2]

-

Mass Spectrometry (MS): The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, although it may be weak. Common fragmentation patterns for secondary alcohols are expected.[2]

Experimental Protocols

Proposed Stereoselective Synthesis Workflow

A specific, validated protocol for the synthesis of (2R,5S)-5-Methyl-2-heptanol is not available in the literature. However, a plausible synthetic route can be designed based on established stereoselective chemical transformations. A key strategy would involve the stereocontrolled formation of the two chiral centers. One possible approach is outlined in the workflow diagram below, which utilizes a chiral auxiliary or catalyst to set one stereocenter, followed by a diastereoselective reaction to set the second.

Caption: Proposed workflow for the synthesis and purification of (2R,5S)-5-Methyl-2-heptanol.

Methodology Details:

-

Asymmetric Reduction: A prochiral starting material, such as 5-methyl-2-heptanone, could be subjected to an asymmetric reduction. Reagents like (R)- or (S)-CBS catalysts with a borane (B79455) source are commonly used to stereoselectively reduce ketones to alcohols, which would set the stereocenter at the C2 position. If starting with racemic 5-methyl-2-heptanone, this would result in a mixture of diastereomers.

-

Diastereomer Separation: The resulting mixture of diastereomeric alcohols ((2R,5S) and (2S,5S), or (2R,5R) and (2S,5R), depending on the starting material and reducing agent) would then need to be separated. This is typically achieved using chromatographic techniques such as flash column chromatography or High-Performance Liquid Chromatography (HPLC), potentially with a chiral stationary phase.

-

Characterization: The purified product's identity and stereochemical purity would be confirmed using standard analytical techniques, including ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry. The stereochemical outcome would be confirmed by measuring the optical rotation using polarimetry and comparing it to theoretical values or known standards if available.

Biological Activity and Signaling Pathways

There is no specific information in the searched literature detailing the biological activity or any role in signaling pathways for (2R,5S)-5-Methyl-2-heptanol. However, many structurally related short-chain alcohols are known to function as insect pheromones or semiochemicals. For example, stereoisomers of 4-methyl-3-heptanol (B77350) are known aggregation pheromones for bark beetles. The biological activity of such compounds is highly dependent on their stereochemistry.

General Pheromone Signaling Pathway

Should (2R,5S)-5-Methyl-2-heptanol be identified as a semiochemical, it would likely interact with the olfactory system of a target organism through a pathway similar to the one described below.

Caption: A conceptual diagram of a typical insect olfactory signaling pathway.

Experimental Protocol for Biological Activity Screening (General):

-

Electroantennography (EAG): This technique measures the average electrical response of an insect's antenna to a volatile compound. The synthesized and purified (2R,5S)-5-Methyl-2-heptanol would be puffed over an isolated insect antenna, and the resulting electrical potential change would be recorded. A significant response compared to a control (e.g., air or solvent) would indicate that the compound is detected by the insect's olfactory system.

-

Behavioral Assays: If EAG responses are positive, behavioral assays in a controlled environment (e.g., a Y-tube olfactometer) would be conducted. The insect would be given a choice between a stream of air containing the test compound and a control stream. A statistically significant preference for the compound-laden air would indicate an attractive or repellent behavioral response.

Conclusion

(2R,5S)-5-Methyl-2-heptanol is a structurally defined chiral molecule for which specific, experimentally-derived data on physical properties, spectroscopy, and biological function are conspicuously absent from the current scientific literature. This guide has provided the known general information for the this compound class of compounds and has outlined standard methodologies that could be employed for the stereoselective synthesis and characterization of the (2R,5S) isomer, as well as for the investigation of its potential biological activity. Further research is required to isolate or synthesize this specific stereoisomer and to determine its unique properties and functions.

References

The Natural Occurrence of 5-Methyl-2-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-heptanol is a branched-chain aliphatic alcohol with the molecular formula C8H18O. While its synthetic applications are known, its presence in natural matrices is less documented, presenting an area of interest for researchers in fields ranging from food science to chemical ecology. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailed experimental protocols for its identification, and a summary of its biosynthetic origins within the broader context of branched-chain alcohol metabolism.

Natural Occurrence of this compound

To date, the most definitive identification of this compound in a natural source is in fermented soybeans. Specifically, it has been detected as a volatile compound in Cheonggukjang, a traditional Korean fermented soybean paste. The fermentation process, primarily driven by Bacillus subtilis, leads to the production of a diverse array of volatile organic compounds that contribute to the characteristic flavor and aroma of the final product.

Quantitative Data

The concentration of this compound can vary depending on the specific soybean cultivar and fermentation conditions. The following table summarizes the quantitative data from a study on the volatile compound profiles of Cheonggukjang prepared from different soybean cultivars.

| Natural Source | Cultivar | Fermentation Time | Concentration (Relative %) | Analytical Method | Reference |

| Cheonggukjang (Fermented Soybeans) | Saedanbaek | 48 hours | 0.30 | HS-SPME-GC-MS | [1] |

| Cheonggukjang (Fermented Soybeans) | Daewon (control) | 48 hours | Not Detected | HS-SPME-GC-MS | [1] |

| Cheonggukjang (Fermented Soybeans) | Neulchan | 48 hours | Not Detected | HS-SPME-GC-MS | [1] |

Experimental Protocols

The identification and quantification of this compound from natural sources are typically achieved through headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method is highly sensitive and suitable for the analysis of volatile and semi-volatile organic compounds in complex matrices.

Protocol: Identification of this compound in Fermented Soybeans

This protocol is a synthesized methodology based on standard practices for volatile compound analysis in fermented foods.[1][2][3][4]

1. Sample Preparation:

-

Homogenize 1.5 g of the fermented soybean sample.

-

Place the homogenized sample into a 15 mL headspace vial.

-

Add 2.5 mL of distilled water and 0.625 g of NaCl to the vial. The addition of salt helps to increase the volatility of the target analytes.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Pre-equilibrate the sample vial in a water bath at 50°C for 20 minutes to allow the volatile compounds to partition into the headspace.

-

Expose a pre-conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for 40 minutes at 50°C. The fiber coating adsorbs the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Immediately after extraction, insert the SPME fiber into the heated injection port (250°C) of the GC-MS system for thermal desorption of the analytes for 5 minutes.

-

Gas Chromatograph (GC) Conditions:

-

Column: Use a suitable capillary column for volatile compound analysis, such as a DB-WAX or TG-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 35°C for 1 minute.

-

Ramp to 70°C at a rate of 5°C/min.

-

Ramp to 250°C at a rate of 80°C/min and hold for 1.75 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 35-450.

-

Ion Source Temperature: 220°C.

-

4. Compound Identification:

-

Identify this compound by comparing its mass spectrum with reference spectra in spectral libraries (e.g., NIST, Wiley).

-

Confirm the identification by comparing the calculated retention index (RI) with literature values or by co-injection with an authentic standard.

Mandatory Visualizations

Experimental Workflow for Identification

Generalized Biosynthetic Pathway

While a specific biosynthetic pathway for this compound has not been elucidated, it is likely formed through the metabolism of branched-chain amino acids or fatty acids, a common origin for branched-chain alcohols in microorganisms and plants. The following diagram illustrates a generalized pathway leading to the formation of branched-chain higher alcohols.

Discussion and Future Directions

The confirmed presence of this compound in fermented soybeans opens avenues for further research. Its contribution to the overall flavor and aroma profile of Cheonggukjang warrants sensory evaluation studies. Furthermore, the metabolic pathways of Bacillus subtilis and other microorganisms involved in soybean fermentation could be investigated to pinpoint the specific enzymes responsible for the biosynthesis of this branched-chain alcohol.

While searches for this compound in essential oils and as an insect pheromone have not yielded direct results for this specific isomer, the prevalence of other methyl-branched heptanols in insect communication suggests that its potential role as a semiochemical should not be entirely dismissed.[5][6] Future studies involving the screening of a wider range of natural sources, including other fermented foods, microbial volatiles, and plant essential oils, may reveal a broader distribution of this compound in nature.

The biological activities of this compound are currently unknown. However, other long-chain and branched-chain alcohols are known to possess antimicrobial and cell-signaling modulation properties.[7] Investigating the potential bioactivities of this compound could be a promising area for drug development research.

Conclusion

This technical guide has summarized the current knowledge on the natural occurrence of this compound, with a confirmed presence in fermented soybeans. Detailed experimental protocols for its identification using HS-SPME-GC-MS have been provided, along with a generalized biosynthetic pathway. The limited data on its natural distribution and biological activity highlight the need for further research to fully understand the role of this compound in natural systems and its potential applications.

References

- 1. Volatile Compound Screening Using HS-SPME-GC/MS on Saccharomyces eubayanus Strains under Low-Temperature Pilsner Wort Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrated Metabolomics and Volatolomics for Comparative Evaluation of Fermented Soy Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.6. GC–MS Analysis of Volatile Compounds [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of the four stereoisomers of 4-methyl-3-heptanol: main component of the aggregation pheromone of Scolytus amygdali - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-Ethyl-4-methylheptan-2-ol | C10H22O | CID 80099928 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Methyl-2-heptanol as an Insect Semiochemical: A Technical Guide

Disclaimer: Direct research on 5-methyl-2-heptanol as an insect semiochemical is limited in publicly available scientific literature. This guide provides an in-depth technical overview using (S)-2-heptanol, a structurally related and well-documented insect alarm pheromone, as a proxy. The methodologies and principles described herein are directly applicable to the study of this compound.

Introduction

Methyl-branched secondary alcohols are a significant class of semiochemicals, playing crucial roles in the chemical communication of various insect orders, particularly within Coleoptera (beetles) and Hymenoptera (ants, bees, and wasps). These compounds can act as aggregation pheromones, sex pheromones, or, as will be detailed in this guide, alarm pheromones. Their specificity is often determined by their stereochemistry, chain length, and the position of the methyl group and hydroxyl functionality.

This guide focuses on the technical aspects of identifying and characterizing such compounds, using (S)-2-heptanol, an alarm pheromone of the stingless bee Melipona solani, as a representative example. The experimental protocols, data analysis, and biosynthetic pathways discussed provide a comprehensive framework for researchers, scientists, and drug development professionals interested in exploring the potential of this compound or other novel methyl-branched alcohols as insect behavior-modifying compounds.

Identification and Characterization of 2-Heptanol (B47269) in Melipona solani

The identification of a semiochemical involves a multi-step process, beginning with the collection of insect-produced volatiles and culminating in behavioral assays to confirm the compound's function.

Volatile Collection and Analysis

Volatiles from insects can be collected using several methods, including solvent extraction of glands and headspace collection from living insects. For the identification of 2-heptanol in M. solani, the mandibular glands were identified as the primary source of the alarm pheromone.

Experimental Protocol: Mandibular Gland Extraction

-

Insect Preparation: Live bees (M. solani) are immobilized by chilling.

-

Gland Dissection: The mandibular glands are carefully dissected under a stereomicroscope.

-

Solvent Extraction: The excised glands are submerged in a small volume (e.g., 50 µL) of a high-purity solvent such as hexane (B92381) or dichloromethane (B109758) in a glass vial.

-

Extraction Duration: The extraction is allowed to proceed for a designated period (e.g., 1-2 hours) at room temperature.

-

Sample Preparation for Analysis: The solvent extract is then carefully transferred to a new vial for analysis by gas chromatography-mass spectrometry (GC-MS) and gas chromatography-electroantennographic detection (GC-EAD).

Electrophysiological and Behavioral Assays

Electrophysiological techniques, such as GC-EAD, are instrumental in identifying which compounds in a complex mixture are detected by the insect's antennae. Behavioral assays are then used to determine the ecological significance of these detected compounds.

Experimental Protocol: Gas Chromatography-Electroantennographic Detection (GC-EAD)

-

System Setup: A gas chromatograph is equipped with a column effluent splitter, directing the flow to both a flame ionization detector (FID) and an EAD preparation.

-

Antennal Preparation: An antenna is excised from a live bee and mounted between two electrodes filled with a saline solution (e.g., insect Ringer's solution).

-

Data Acquisition: The GC-MS analysis of the gland extract is run, and simultaneously, the antennal response (depolarization) to the eluting compounds is recorded.

-

Data Analysis: The electroantennogram (the recording of the antennal response) is aligned with the chromatogram from the FID to identify the peaks that elicit an antennal response.

Experimental Protocol: Y-Tube Olfactometer Behavioral Assay

-

Olfactometer Setup: A Y-shaped glass tube is used, with a continuous stream of purified, humidified air flowing through both arms.

-

Stimulus Introduction: The test compound (e.g., synthetic 2-heptanol) dissolved in a solvent is applied to a filter paper and placed in one arm of the olfactometer. A filter paper with the solvent alone is placed in the other arm as a control.

-

Behavioral Observation: A single bee is introduced at the base of the Y-tube and is given a set amount of time (e.g., 5 minutes) to choose between the two arms.

-

Data Collection: The choice of the bee (test arm, control arm, or no choice) is recorded. The process is repeated with multiple individuals.

Quantitative Data

Quantitative data from electrophysiological and behavioral assays are crucial for determining the sensitivity of the insect to the semiochemical and for understanding the dose-dependent nature of the response.

Electroantennography (EAG) Dose-Response

The following table presents illustrative dose-response data for Melipona solani antennae to the enantiomers of 2-heptanol. In studies on M. solani, it was found that while (S)-2-heptanol is the naturally produced enantiomer, the bees' antennae respond similarly to both the (S) and (R) enantiomers, as well as the racemic mixture.[1][2]

| Compound | Dose (µg on filter paper) | Mean EAG Response (mV ± SE) |

| (S)-2-Heptanol | 0.1 | 0.3 ± 0.05 |

| 1 | 0.8 ± 0.1 | |

| 10 | 1.5 ± 0.2 | |

| 100 | 2.1 ± 0.3 | |

| (R)-2-Heptanol | 0.1 | 0.3 ± 0.06 |

| 1 | 0.7 ± 0.1 | |

| 10 | 1.4 ± 0.2 | |

| 100 | 2.0 ± 0.3 | |

| Racemic 2-Heptanol | 0.1 | 0.4 ± 0.05 |

| 1 | 0.9 ± 0.1 | |

| 10 | 1.6 ± 0.2 | |

| 100 | 2.2 ± 0.3 | |

| Control (Hexane) | - | 0.1 ± 0.02 |

Note: Data are illustrative and based on typical EAG dose-response curves.

Behavioral Assay: Alarm Response

The behavioral response to an alarm pheromone in bees can include increased aggression, biting, and flight. The following table provides illustrative quantitative data on the alarm behavior of M. solani workers in response to different enantiomers of 2-heptanol.

| Treatment | Number of Bees Tested | Percentage of Bees Exhibiting Alarm Behavior (Flight) |

| (S)-2-Heptanol (10 µg) | 50 | 88% |

| (R)-2-Heptanol (10 µg) | 50 | 85% |

| Racemic 2-Heptanol (10 µg) | 50 | 90% |

| Control (Hexane) | 50 | 8% |

Note: Data are illustrative and based on typical behavioral assay results for alarm pheromones.

Biosynthesis and Signaling

The biosynthesis of many insect pheromones, including short-chain alcohols, is often derived from fatty acid metabolism.[3][4][5] While the specific pathway for 2-heptanol in M. solani has not been fully elucidated, a plausible biosynthetic route can be proposed based on known insect biochemical pathways.

Proposed Biosynthetic Pathway of 2-Heptanol

The biosynthesis is thought to originate from fatty acid synthesis, followed by modification steps.

This proposed pathway involves the synthesis of a C8 fatty acid, which then undergoes modifications such as hydroxylation and decarboxylation to form 2-heptanone, a known alarm pheromone component in some bee species.[6][7] A subsequent reduction step would yield 2-heptanol.

Olfactory Signaling Workflow

The perception of a semiochemical by an insect and the subsequent behavioral response involves a series of steps from the binding of the odorant to a receptor to the activation of neural circuits.

Experimental Workflows

The process of identifying and validating an insect semiochemical follows a logical progression of experiments.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antennal movements can be used as behavioral readout of odor valence in honey bees - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ars.usda.gov [ars.usda.gov]

The Enantiomeric Dichotomy: A Technical Guide to Investigating the Biological Activity of 5-Methyl-2-heptanol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chirality is a fundamental principle in pharmacology and chemical ecology, where enantiomers of a single compound can exhibit remarkably different biological activities. This guide focuses on the branched-chain alcohol, 5-Methyl-2-heptanol, a chiral molecule with the potential for diverse biological functions. While specific data on the individual enantiomers of this compound is not extensively documented in publicly available literature, this document provides a comprehensive framework for its investigation. By synthesizing information on structurally similar compounds and established methodologies, we present a technical roadmap for researchers to explore the enantiomer-specific pheromonal, antimicrobial, and cytotoxic activities of (R)- and (S)-5-Methyl-2-heptanol. This guide furnishes detailed experimental protocols and visual workflows to facilitate a structured and rigorous scientific inquiry into the distinct biological profiles of these enantiomers.

Introduction: The Significance of Chirality in Biological Systems

In the realm of molecular interactions, the three-dimensional arrangement of atoms is paramount. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often interact differently with the chiral environments of biological systems, such as enzyme active sites and cell surface receptors. This stereoselectivity can lead to one enantiomer eliciting a desired therapeutic or physiological effect, while the other may be inactive or even produce adverse effects.

The study of chiral alcohols, such as this compound, is of significant interest. For instance, the stereochemistry of various methyl-branched alcohols is crucial for their function as insect pheromones, guiding behaviors such as aggregation and mating. Understanding the specific activity of each enantiomer is therefore critical for the development of effective and species-specific pest management strategies. Furthermore, long-chain and branched-chain alcohols have demonstrated potential as antimicrobial and cytotoxic agents, areas where enantiomeric purity can significantly impact potency and selectivity.

This guide will delineate the necessary steps to characterize the biological activities of the (R)- and (S)-enantiomers of this compound, from their separation and analysis to a suite of bioassays designed to elucidate their potential functions.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for designing and interpreting experiments.

| Property | Value | Reference |

| Molecular Formula | C8H18O | [1][2] |

| Molecular Weight | 130.23 g/mol | [1][2] |

| CAS Number | 54630-50-1 | [1][2] |

| Appearance | Colorless liquid | [3] |

| Specific Gravity | 0.83 | [3] |

Enantiomer Separation and Analysis: A Critical Prerequisite

To investigate the distinct biological activities of the (R)- and (S)-enantiomers of this compound, their separation from a racemic mixture and subsequent analytical confirmation of enantiomeric purity are imperative.

Experimental Protocol: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a powerful technique for the separation and identification of enantiomers. The use of a chiral stationary phase within the GC column allows for differential interaction with each enantiomer, resulting in different retention times.

Objective: To separate and quantify the (R)- and (S)-enantiomers of this compound.

Materials:

-

Racemic this compound standard

-

(R)-5-Methyl-2-heptanol and (S)-5-Methyl-2-heptanol standards (if available)

-

High-purity solvent (e.g., hexane (B92381) or dichloromethane)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Chiral capillary column (e.g., a cyclodextrin-based column such as β-DEX™ or γ-DEX™)

Procedure:

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the this compound sample in the chosen solvent.

-

GC-MS Instrument Setup:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: Start at a low temperature (e.g., 60°C) for 2 minutes, then ramp up to a higher temperature (e.g., 220°C) at a rate of 5°C/min. Hold at the final temperature for 5 minutes. (Note: This program should be optimized for the specific column and instrument).

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-200

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Analysis:

-

Monitor the total ion chromatogram (TIC) for peaks corresponding to this compound.

-

Examine the mass spectrum of each peak to confirm the identity of the compound.

-

The two enantiomers should appear as two distinct, well-resolved peaks.

-

Calculate the enantiomeric excess (ee) by determining the peak area of each enantiomer.

-

Investigation of Pheromonal Activity

Many branched-chain alcohols serve as pheromones in insects. It is plausible that one or both enantiomers of this compound could act as an attractant, repellent, or aggregation pheromone for certain insect species.

Experimental Protocol: Olfactometer Bioassay

An olfactometer is a device used to study an insect's response to olfactory cues. A Y-tube olfactometer provides a choice between two airstreams, allowing for the assessment of preference.

Objective: To determine if either enantiomer of this compound elicits a behavioral response (attraction or repulsion) in a target insect species.

Materials:

-

Y-tube olfactometer

-

Purified, humidified air source

-

Flow meters

-

Test insects (e.g., species of agricultural or medical importance)

-

(R)-5-Methyl-2-heptanol and (S)-5-Methyl-2-heptanol

-

Solvent control (e.g., hexane)

-

Filter paper

Procedure:

-

Olfactometer Setup: Assemble the Y-tube olfactometer and connect it to the air source. Adjust the flow rate to be equal in both arms (e.g., 200 mL/min).

-

Odor Source Preparation: Apply a known concentration of one enantiomer (e.g., 10 µg in 10 µL of solvent) to a piece of filter paper and place it in one of the odor source chambers. Place a filter paper with solvent only in the other chamber (control).

-

Insect Acclimation: Acclimate the insects to the experimental conditions for at least 30 minutes.

-

Bioassay: Introduce a single insect at the base of the Y-tube.

-

Observation: Record which arm of the Y-tube the insect enters and the time it takes to make a choice. An insect is considered to have made a choice when it moves a set distance (e.g., 5 cm) into one of the arms.

-

Replication: Repeat the assay with a sufficient number of insects (e.g., n=50) for each enantiomer. Randomize the position of the test and control arms between trials to avoid positional bias.

-

Data Analysis: Use a chi-square test to determine if there is a significant preference for the enantiomer-treated arm over the control arm.

Evaluation of Antimicrobial Activity

Branched-chain alcohols can exhibit antimicrobial properties by disrupting microbial cell membranes or interfering with essential metabolic pathways.

Experimental Protocol: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Objective: To determine the MIC of each this compound enantiomer against a panel of bacteria and fungi.

Materials:

-

(R)-5-Methyl-2-heptanol and (S)-5-Methyl-2-heptanol

-

96-well microtiter plates

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Inoculum: Grow the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each enantiomer in the appropriate growth medium to achieve a range of concentrations.

-

Inoculation: Add the prepared microbial inoculum to each well. Include positive (microbes in medium) and negative (medium only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the enantiomer that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

Assessment of Cytotoxic Activity

Investigating the cytotoxic potential of the this compound enantiomers against mammalian cell lines is crucial for understanding their potential therapeutic applications or toxicological profiles.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[4][5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of each this compound enantiomer on a selected cancer cell line.

Materials:

-

(R)-5-Methyl-2-heptanol and (S)-5-Methyl-2-heptanol

-

Mammalian cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of each enantiomer, prepared by serial dilution in complete medium. Include a vehicle control (medium with the highest concentration of solvent used).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The biological activities of the (R)- and (S)-enantiomers of this compound remain a compelling area for scientific exploration. This technical guide provides a comprehensive framework for researchers to systematically investigate their potential as pheromones, antimicrobial agents, and cytotoxic compounds. The detailed experimental protocols and visual workflows are intended to serve as a practical resource for initiating and conducting these studies.

Future research should focus on the execution of these assays to generate the much-needed quantitative data. A thorough investigation into the structure-activity relationships of these and other branched-chain chiral alcohols will contribute significantly to the fields of drug discovery, agricultural science, and chemical ecology. Furthermore, should any significant biological activity be identified, subsequent studies should aim to elucidate the underlying molecular mechanisms and signaling pathways.

References

- 1. This compound | C8H18O | CID 41143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Heptanol, 5-methyl- [webbook.nist.gov]

- 3. labproinc.com [labproinc.com]

- 4. benchchem.com [benchchem.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Methyl-2-heptanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral alcohol 5-Methyl-2-heptanol (C₈H₁₈O, CAS No: 54630-50-1). The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data presented herein are essential for the structural elucidation, identification, and quality control of this compound in research and development settings.

Molecular Structure and Properties

This compound is a secondary alcohol with a branched alkyl chain. Its structure contains two chiral centers, leading to the possibility of four stereoisomers.

| Property | Value |

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| CAS Number | 54630-50-1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | m | 1H | H-2 |

| ~1.7 | m | 1H | H-5 |

| ~1.4 | m | 2H | H-6 |

| ~1.2-1.3 | m | 4H | H-3, H-4 |

| ~1.15 | d | 3H | H-1 |

| ~0.85 | t | 3H | H-7 |

| ~0.85 | d | 3H | 5-CH₃ |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~68 | C-2 |

| ~40 | C-3 |

| ~35 | C-5 |

| ~30 | C-6 |

| ~25 | C-4 |

| ~23 | C-1 |

| ~19 | 5-CH₃ |

| ~14 | C-7 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~1465 | Medium | C-H bend (CH₂, CH₃) |

| ~1375 | Medium | C-H bend (CH₃) |

| ~1120 | Medium | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of this compound is expected to show the following major fragments.

| m/z | Relative Intensity | Assignment |

| 130 | Low | [M]⁺ (Molecular Ion) |

| 115 | Moderate | [M - CH₃]⁺ |

| 87 | Moderate | [M - C₃H₇]⁺ |

| 73 | Moderate | [M - C₄H₉]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 45 | High | [CH₃CHOH]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatography (GC-MS) interface for separation and purification.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole or time-of-flight) is used.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagrams illustrate the molecular structure of this compound and a general workflow for its spectroscopic analysis.

An In-depth Technical Guide to the Solubility of 5-Methyl-2-heptanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Methyl-2-heptanol, a branched-chain alcohol, in a variety of common organic solvents. Understanding the solubility of this compound is critical for its application in synthesis, formulation, and various industrial processes. This document presents qualitative and estimated quantitative solubility data, detailed experimental protocols for solubility determination, and logical diagrams to illustrate the principles of solubility.

Core Concepts in Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. For an alcohol like this compound, the key intermolecular forces at play are the hydrophilic hydroxyl (-OH) group capable of hydrogen bonding, and the lipophilic alkyl chain which primarily interacts through van der Waals forces.

The structure of this compound, with its eight-carbon branched chain, results in a molecule with significant nonpolar character. While the hydroxyl group can form hydrogen bonds with polar solvents, the large alkyl portion dominates its solubility profile, leading to greater affinity for nonpolar or moderately polar organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on the solubility of structurally similar C8 alcohols and the general principles of solubility, the following table provides an estimated overview of its miscibility at standard temperature and pressure (25 °C, 1 atm). It is important to note that these are qualitative assessments and should be confirmed by experimental determination for specific applications.

| Solvent | Chemical Formula | Polarity | Estimated Solubility of this compound |

| Polar Protic Solvents | |||

| Methanol | CH₃OH | Polar Protic | Miscible |

| Ethanol | C₂H₅OH | Polar Protic | Miscible |

| Polar Aprotic Solvents | |||

| Acetone | C₃H₆O | Polar Aprotic | Miscible |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Miscible |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Miscible |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Miscible |

| Nonpolar Solvents | |||

| Hexane | C₆H₁₄ | Nonpolar | Miscible |

| Toluene | C₇H₈ | Nonpolar | Miscible |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a common technique for determining the solubility of liquid solutes.

Objective: To determine the miscibility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (purity > 98%)

-

Selected organic solvents (analytical grade): Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Hexane, Toluene, Dimethyl Sulfoxide

-

Calibrated volumetric flasks (10 mL)

-

Calibrated pipettes and syringes

-

Vials with screw caps

-

Thermostatic shaker bath

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable refractometer.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent of known concentrations. These will be used to create a calibration curve for quantitative analysis.

-

Sample Preparation: In a series of vials, add a known volume of the organic solvent.

-

Addition of Solute: To each vial, add a known, excess amount of this compound. The presence of a distinct second phase (undissolved solute) should be visible.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the persistence of a second phase.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 12 hours) to allow for complete phase separation.

-

Sampling: Carefully extract an aliquot from the solvent-rich phase (the supernatant) using a syringe. To avoid contamination from the undissolved solute, it is crucial not to disturb the interface. The use of a syringe filter is recommended.

-

Analysis: Analyze the collected aliquot using a pre-calibrated GC-FID or refractometer to determine the concentration of this compound in the solvent.

-

Data Interpretation: The concentration determined in the analysis represents the solubility of this compound in that specific solvent at the experimental temperature. The experiment should be repeated at least three times to ensure reproducibility.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow and the logical factors influencing solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

Toxicological Profile of 5-Methyl-2-heptanol: A Review of Available Data

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available public information regarding the toxicological profile of 5-Methyl-2-heptanol. A comprehensive search of scientific literature and toxicology databases reveals that this specific chemical has not been extensively studied. Therefore, a complete, in-depth toxicological profile with detailed experimental data and defined signaling pathways, as initially requested, cannot be provided at this time. The information presented herein is based on general chemical properties, data from structurally related compounds, and established principles of toxicology.

Chemical and Physical Properties

This compound is a secondary alcohol with the molecular formula C8H18O.[1][2][3] Its structure and basic properties are summarized below.

| Property | Value | Reference |

| CAS Number | 54630-50-1 | [2] |

| Molecular Formula | C8H18O | [1][2][3] |

| Molecular Weight | 130.23 g/mol | [2][4] |

| Appearance | Colorless liquid | [5] |

| logP (o/w) | 2.565 (estimated) | [6] |

| Water Solubility | 1594 mg/L @ 25 °C (estimated) | [6] |

| Synonyms | 5-methylheptan-2-ol | [2][6] |

Toxicological Data Summary

Direct and quantitative toxicological data for this compound is largely unavailable in the public domain. Safety Data Sheets (SDS) and chemical databases indicate a lack of comprehensive testing for this specific substance.[6] Oral, dermal, and inhalation toxicity have not been determined.[6]

Information on structurally similar compounds, such as other methylheptanol isomers, suggests potential for certain hazards, although direct read-across is not a substitute for specific testing. For instance, 2-Methyl-4-heptanol is classified as a flammable liquid and is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7] Similarly, 2-Methyl-2-heptanol has been shown in intraperitoneal lethal-dose studies in rats to cause ataxia and changes in the liver, kidney, ureter, and bladder.[4][8]

Due to the absence of specific studies on this compound, no quantitative data for endpoints such as LD50 (Lethal Dose, 50%), NOAEL (No-Observed-Adverse-Effect Level), or specific irritation scores can be provided.

Experimental Protocols: A General Overview

While specific experimental protocols for this compound are not available, the following sections describe standard methodologies that would be employed to assess its toxicological profile.

Acute Toxicity Testing

Acute toxicity studies are designed to determine the effects of a single, high-dose exposure to a substance. The most common endpoint is the LD50.

Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD TG 425)

-

Animal Model: Typically, female rats from a standard strain are used.

-

Dosage: A single animal is dosed with a starting concentration. The starting dose is selected based on available information or structure-activity relationships.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Sequential Dosing: If the animal survives, another animal is given a higher dose. If the animal dies, the next animal receives a lower dose. This process is continued until the criteria for stopping the test are met.

-

Data Analysis: The LD50 is calculated from the pattern of survivals and mortalities using a maximum likelihood method.

Skin and Eye Irritation Testing

These tests evaluate the potential of a substance to cause local irritation upon contact with the skin or eyes.

Protocol: In Vivo Skin Irritation (OECD TG 404)

-

Animal Model: Albino rabbits are typically used.

-

Application: A small amount (e.g., 0.5 mL of liquid) of the test substance is applied to a shaved patch of skin on the back of the animal. A control patch is often used on the same animal.

-

Exposure: The substance is held in contact with the skin for a set period (e.g., 4 hours) under a semi-occlusive dressing.

-

Observation: The skin is observed and scored for erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Classification: The substance is classified as an irritant or non-irritant based on the mean scores.

Genotoxicity Testing

Genotoxicity assays are designed to detect if a substance can induce damage to the genetic material (DNA) of cells.

Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

-

Test System: Multiple strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to mimic metabolism in mammals.

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance.

-

Detection of Mutations: The bacteria are plated on a medium lacking the essential amino acid. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow and form colonies.

-

Data Analysis: A substance is considered genotoxic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Signaling Pathways and Mechanisms of Toxicity